![molecular formula C20H23FN4O5 B12560173 L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- CAS No. 185394-01-8](/img/structure/B12560173.png)
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is a complex organic compound that combines the properties of L-phenylalaninamide and L-seryl with a fluorinated nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- typically involves multiple steps. The process begins with the preparation of L-phenylalaninamide and L-seryl, followed by the introduction of the 4-fluoro-3-nitrophenyl group. This can be achieved through a series of reactions including amide bond formation, esterification, and selective fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as fluorinases and transaminases can be used to catalyze the formation of the desired product under mild conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Wirkmechanismus
The mechanism of action of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the fluorinated nitrophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalaninamide: A simpler analog without the fluorinated nitrophenyl group.
L-Seryl-L-Phenylalaninamide: Lacks the fluorinated nitrophenyl group but retains the amide bond.
Fluorinated Amino Acids: Compounds with similar fluorinated groups but different amino acid backbones.
Uniqueness
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is unique due to the combination of its structural components, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
185394-01-8 |
|---|---|
Molekularformel |
C20H23FN4O5 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23FN4O5/c21-15-7-6-14(11-18(15)25(29)30)8-9-23-20(28)17(24-19(27)16(22)12-26)10-13-4-2-1-3-5-13/h1-7,11,16-17,26H,8-10,12,22H2,(H,23,28)(H,24,27)/t16-,17-/m0/s1 |
InChI-Schlüssel |
LQQXEDUHJHCZAI-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


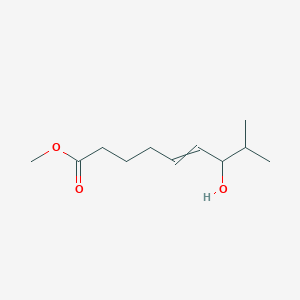
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
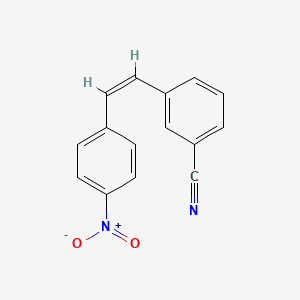
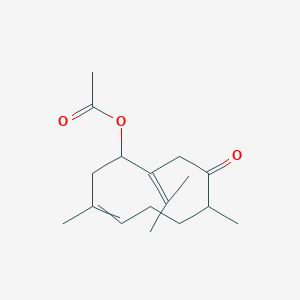

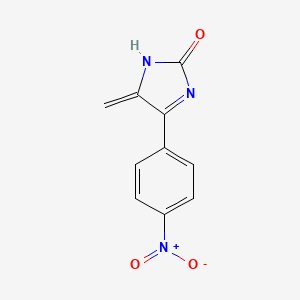
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
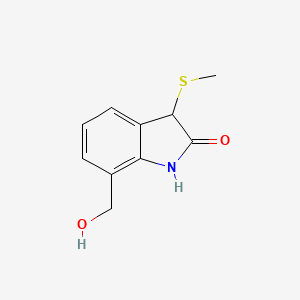
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)

